Lipophilicity vs. 3-Hydroxybenzamide
The presence of the trifluoromethoxy group in 3-hydroxy-5-(trifluoromethoxy)benzamide dramatically increases lipophilicity relative to its non‑fluorinated parent 3‑hydroxybenzamide. While experimental logP values for the target compound are not publicly available, predicted logP values for close analogs provide a reliable estimate. 4‑(Trifluoromethoxy)benzamide has a reported logP of 2.3844 [1], and the structurally similar 3‑methyl‑5‑(trifluoromethoxy)benzamide has a logP of 2.77 [2]. In contrast, 3‑hydroxybenzamide has a measured logP of only 0.327 [3] or an XLogP3 of 0.4 [4]. This >2‑unit increase in logP translates to a >100‑fold increase in octanol‑water partition coefficient, signifying substantially enhanced membrane permeability and blood‑brain barrier penetration potential for the trifluoromethoxy‑substituted compound.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ~2.4–2.8 (based on close trifluoromethoxy benzamide analogs) |
| Comparator Or Baseline | 3-Hydroxybenzamide: logP = 0.327 (experimental) or XLogP3 = 0.4 (computed) |
| Quantified Difference | ΔlogP ≈ +2.0 to +2.5 |
| Conditions | Experimental (3‑hydroxybenzamide) and predicted (trifluoromethoxy analogs) logP values at 25°C |
Why This Matters
This pronounced lipophilicity shift directly impacts compound partitioning, cellular permeability, and CNS penetration potential, making the trifluoromethoxy‑substituted scaffold uniquely suited for programs targeting intracellular or CNS‑resident proteins.
- [1] 4-(Trifluoromethoxy)benzamide. MolBase. Accessed 2025. View Source
- [2] 3-methyl-5-(trifluoromethoxy)benzamide. ChemSpace. Accessed 2025. View Source
- [3] 3-Hydroxybenzamide. ChemBase. Accessed 2025. View Source
- [4] 3-Hydroxybenzamide. PubChem. Release 2025.04.14. View Source
